S07662 is classified within a category of compounds that interact with nuclear receptors, specifically targeting the constitutive androstane receptor. Its development is part of broader research efforts aimed at understanding and manipulating nuclear receptor pathways for therapeutic benefits. The compound has been synthesized and characterized through various research initiatives, including studies focused on structure-activity relationships and molecular modifications to enhance its potency and selectivity.
The synthesis of S07662 involves several key steps that leverage established organic chemistry techniques. The compound's synthesis typically begins with the construction of its core structure, which includes a benzofuran moiety linked to a thiophenyl group through a urea linkage. Specific methods employed include:
These methods have been detailed in various academic publications, highlighting the importance of optimizing reaction conditions to improve yield and purity .
The molecular structure of S07662 can be described using its SMILES notation: C1=CC2=C(C=C1)C(=O)C(=O)N(C2=O)C(C)=C
. The compound features:
The molecular weight of S07662 is approximately 300.37 g/mol, which is relevant for considerations in pharmacokinetics and bioavailability .
S07662 undergoes various chemical reactions that can be exploited for further modifications or functionalization. Key reactions include:
These reactions are fundamental in medicinal chemistry for optimizing lead compounds during drug development .
The mechanism by which S07662 exerts its pharmacological effects involves its binding to the constitutive androstane receptor. As an inverse agonist, S07662 stabilizes the receptor in an inactive conformation, thereby preventing it from activating target genes associated with drug metabolism. This action leads to:
This mechanism highlights the potential utility of S07662 in studies related to drug interactions and metabolism.
S07662 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when utilizing S07662 in research .
S07662 has several applications within scientific research:
S07662 (chemical name: N-[(2-Methyl-3-benzofuranyl)methyl]-N'-(2-thienylmethyl)urea) functions as a potent inverse agonist of the constitutive androstane receptor (CAR, NR1I3), exhibiting distinct mechanistic properties from neutral antagonists. Unlike agonists that stabilize CAR's active conformation, S07662 binds CAR's ligand-binding domain (LBD) to suppress its constitutive transcriptional activity. This suppression occurs via selective recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3) [2] [8]. NCoR recruitment remodels chromatin into a transcriptionally repressive state, effectively silencing CAR target genes [5].
Quantitative studies demonstrate S07662 inhibits CAR with an IC₅₀ of 0.7 μM in cell-based assays. This potency is comparable to the benchmark CAR inverse agonist clotrimazole (IC₅₀ = 80–100 nM) but with improved selectivity profiles [5] [8]. In primary human hepatocytes, S07662 reduces basal CAR activity by >60% at 10 μM, confirming its efficacy in physiologically relevant models [2].
Table 1: Comparative Activity of CAR Ligands
Compound | Activity Type | IC₅₀/EC₅₀ (μM) | Coregulator Recruitment | Selectivity vs. PXR |
---|---|---|---|---|
S07662 | Inverse agonist | 0.7 | NCoR/HDAC3 | High |
Clotrimazole | Inverse agonist | 0.08–0.1 | SRC-1 (variable) | Low |
CITCO | Agonist | 0.2 | SRC-1, GRIP1 | Moderate |
CINPA1 | Inverse agonist | 0.07 | NCoR | High |
The molecular interactions between S07662 and CAR's LBD involve specific hydrophobic contacts and hydrogen bonding networks that stabilize the receptor's inactive conformation. Although no crystal structure of the CAR-S07662 complex is available, mutagenesis and docking studies suggest S07662 occupies the same binding pocket as agonists like CITCO but with reversed functional outcomes [5] [6]. Key residues implicated include:
This binding mode induces a conformational shift that repositions the AF-2 helix (activation function-2), disrupting coactivator binding sites and creating a docking surface for NCoR [5] [9]. Notably, S07662 shows >10-fold selectivity for CAR over the pregnane X receptor (PXR) due to subtle differences in their LBD topology, particularly within helix 12 [6] [9].
S07662 effectively antagonizes CAR-mediated induction of drug-metabolizing enzymes, most notably CYP2B6. In primary human hepatocytes, pretreatment with 5 μM S07662 reduces CITCO (a CAR agonist)-induced CYP2B6 mRNA expression by 85–90% [2] [3]. This suppression is mechanistically linked to:
Physiologically relevant shear stress models (e.g., rotating wall vessel cultures) that maintain hepatocyte differentiation confirm that S07662 retains efficacy in environments mimicking hepatic blood flow [3].
Table 2: Concentration-Dependent Effects of S07662 on CYP2B6 Suppression
S07662 (μM) | CITCO (μM) | % Reduction in CYP2B6 mRNA | CAR Localization |
---|---|---|---|
0.1 | 1 | 15% | Nuclear |
1.0 | 1 | 65% | Mixed |
5.0 | 1 | 90% | Cytoplasmic |
S07662 acts as a competitive antagonist against CAR agonists by sterically occluding their binding sites. Radioligand displacement assays show S07662 competes with CITCO for CAR-LBD occupancy with a Kᵢ of 5.6 μM [5] [6]. This competitive inhibition is selective for CAR over related nuclear receptors:
Pharmacophore analysis reveals S07662’s urea group is critical for its competitive activity. Modifications to this moiety reduce binding affinity by >8-fold, underscoring its role in anchoring the molecule to CAR's LBD [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7